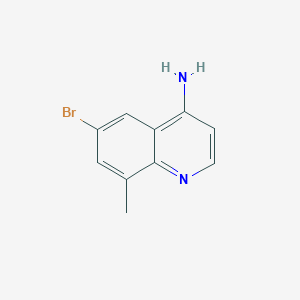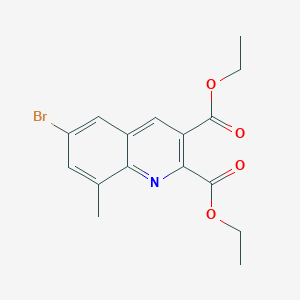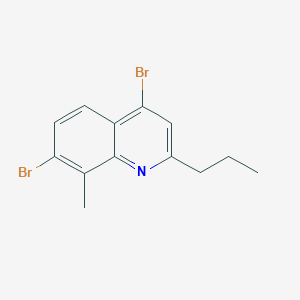
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a bromine atom, a propyl group, and a trifluoromethoxy group attached to a quinoline ring.
準備方法
One common method for synthesizing quinoline derivatives is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
化学反応の分析
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline include other quinoline derivatives, such as 4-Bromo-2-(trifluoromethyl)quinoline . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, propyl, and trifluoromethoxy groups in this compound distinguishes it from other quinoline derivatives and contributes to its specific applications and effects .
特性
CAS番号 |
1189106-77-1 |
|---|---|
分子式 |
C13H11BrF3NO |
分子量 |
334.13 g/mol |
IUPAC名 |
4-bromo-2-propyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3 |
InChIキー |
FAEJMOBJTLSKFL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
正規SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















